Ethyl 2-valerylacetoacetate

Description

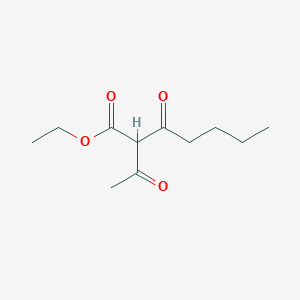

Ethyl 2-valerylacetoacetate (hypothetical structure: ethyl 2-(pentanoyl)acetoacetate) is an ester derivative of acetoacetic acid, characterized by a valeryl (pentanoyl) substituent at the 2-position. These compounds share a common β-ketoester backbone, which confers reactivity in condensation and nucleophilic substitution reactions, making them valuable intermediates in pharmaceuticals, agrochemicals, and specialty materials.

The absence of direct data on this compound in the evidence necessitates extrapolation from structurally related compounds. The valeryl group, a five-carbon acyl chain, may influence properties such as lipophilicity, solubility, and metabolic stability compared to shorter or aromatic substituents.

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 2-acetyl-3-oxoheptanoate |

InChI |

InChI=1S/C11H18O4/c1-4-6-7-9(13)10(8(3)12)11(14)15-5-2/h10H,4-7H2,1-3H3 |

InChI Key |

CNDRGQIPNUJNEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-valerylacetoacetate (hypothetical) to its analogs based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of β-Ketoester Derivatives

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Chloro): Ethyl 2-chloroacetoacetate exhibits high reactivity in nucleophilic substitutions, making it suitable for continuous-flow pharmaceutical synthesis . Aromatic Groups (e.g., Phenyl): Ethyl 2-phenylacetoacetate’s phenyl group enhances stability and facilitates use as an analytical reference standard in precursor synthesis .

Physicochemical Properties :

- Solubility : Chlorinated derivatives (e.g., Ethyl 2-chloroacetoacetate) are typically more polar than phenyl-substituted analogs, affecting solvent compatibility .

- Storage : Ethyl 2-phenylacetoacetate requires storage at -20°C to maintain stability, whereas chloro derivatives are stable as liquids at room temperature .

Applications: Pharmaceuticals: Ethyl 2-chloroacetoacetate is critical for synthesizing oxiracetam impurities and other active pharmaceutical ingredients (APIs) . Agrochemicals: Ethyl 2-(4-chlorophenoxy)acetoacetate’s phenoxy group is leveraged in pesticide and herbicide research .

Q & A

Q. What are the established synthetic routes for Ethyl 2-valerylacetoacetate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via Claisen condensation or hydrolysis of its nitrile precursor, analogous to methods used for Ethyl α-phenylacetoacetate . Optimization involves adjusting temperature (e.g., maintaining 0–5°C during nitrile hydrolysis), solvent choice (ether or THF), and catalyst concentration (e.g., sulfuric acid). Post-synthesis purification via fractional distillation or recrystallization ensures ≥98% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard methods include:

- GC-MS or HPLC for purity assessment (≥98% by area normalization) .

- NMR (¹H and ¹³C) to confirm ester and ketone functional groups. Compare spectral data with reference standards (e.g., δ ~2.3 ppm for methylene protons adjacent to the ketone) .

- FT-IR to validate carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .

Q. What safety protocols are critical when handling this compound?

Q. How is this compound utilized as an analytical reference standard?

It serves as a chromatographic reference for quantifying ketone-containing intermediates in synthetic pathways (e.g., in acetophenone precursor studies). Calibrate instruments using its known retention times and spectral profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Hypothesis testing : Check for diastereomer formation or solvent impurities.

- Variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).

- Computational modeling (DFT) to predict coupling constants and compare with experimental data .

Q. What strategies improve the scalability of this compound synthesis without compromising purity?

- Flow chemistry : Continuous synthesis reduces side reactions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance nitrile hydrolysis efficiency.

- In-line analytics : Real-time HPLC monitoring ensures consistent purity during scale-up .

Q. How does this compound participate in multi-step organic syntheses (e.g., drug intermediates)?

- Michael addition : Reacts with α,β-unsaturated carbonyls to form polyfunctional intermediates.

- Knorr pyrrole synthesis : Acts as a β-ketoester precursor for heterocyclic compounds.

- Enolate alkylation : Generates branched ketones for bioactive molecule synthesis .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Matrix effects in GC-MS: Use internal standards (e.g., deuterated analogs) for accurate quantification.

- Co-elution issues : Employ tandem mass spectrometry (MS/MS) or orthogonal columns (e.g., C18 vs. HILIC) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.